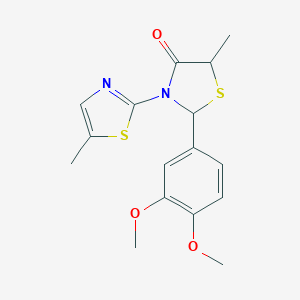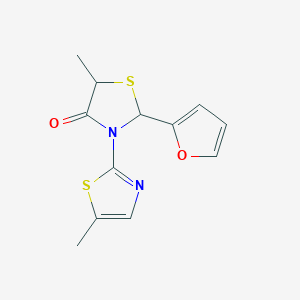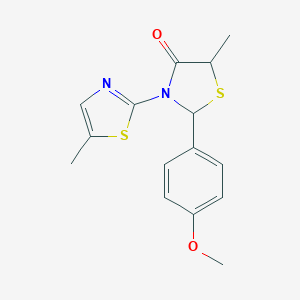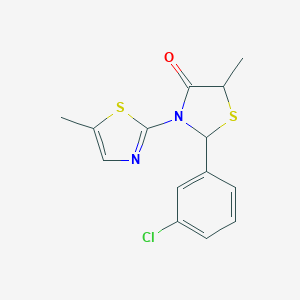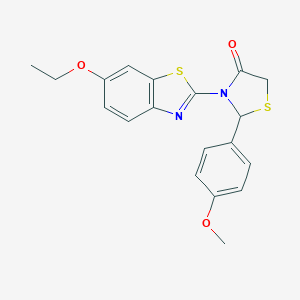![molecular formula C17H16ClN3O2 B277762 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B277762.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is a selective agonist of the cannabinoid receptor 2 (CB2), which is known to have anti-inflammatory and analgesic effects.
Mécanisme D'action
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide is a selective agonist of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor, which is predominantly expressed in immune cells. Activation of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor by this compound leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, which results in an overall anti-inflammatory effect. Additionally, activation of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor by this compound leads to a decrease in the release of neurotransmitters involved in pain signaling, which results in an analgesic effect.
Biochemical and Physiological Effects
Studies have shown that N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide has several biochemical and physiological effects. This compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. Additionally, this compound has been shown to decrease the release of neurotransmitters involved in pain signaling such as substance P and calcitonin gene-related peptide. Studies have also shown that this compound has a low affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide in lab experiments is its selectivity for the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor, which allows for the specific study of the effects of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor activation. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide. One direction is the study of its potential application in the treatment of inflammatory and painful conditions such as arthritis, multiple sclerosis, and neuropathic pain. Another direction is the study of its potential application in the treatment of cancer, as studies have shown that the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor is expressed in cancer cells and that activation of this receptor can lead to cell death. Additionally, future studies could focus on the development of more soluble analogs of this compound to overcome its low solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide involves several steps. The starting material is 2-chloro-5-nitrobenzoic acid, which is reacted with 2-aminopyridine to form 2-chloro-5-(2-pyridyl)nitrobenzene. This intermediate is then reduced to 2-chloro-5-(2-pyridyl)aniline, which is reacted with ethyl 3-methylbutanoate to form N-(2-chloro-5-(2-pyridyl)phenyl)-3-methylbutanamide. This compound is then cyclized using oxalyl chloride and triethylamine to form N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide.
Applications De Recherche Scientifique
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide has been studied for its potential application in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and painful conditions such as arthritis, multiple sclerosis, and neuropathic pain.
Propriétés
Nom du produit |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide |
|---|---|
Formule moléculaire |
C17H16ClN3O2 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-10(2)8-15(22)20-13-9-11(5-6-12(13)18)17-21-16-14(23-17)4-3-7-19-16/h3-7,9-10H,8H2,1-2H3,(H,20,22) |
Clé InChI |
FESIWNZLFZGGTD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
SMILES canonique |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)
![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)
